molecular formula C19H17N3O5 B11703408 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- CAS No. 20200-64-0

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-

Cat. No.: B11703408
CAS No.: 20200-64-0
M. Wt: 367.4 g/mol
InChI Key: WOHKZAFFWQFDQP-UHFFFAOYSA-N
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Description

Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6,8-dinitro- is a complex organic compound known for its photochromic properties. This compound is part of the spiropyran family, which exhibits reversible transformation between two forms when exposed to light. The unique structure of this compound allows it to change color upon irradiation, making it useful in various applications such as optical data storage, smart windows, and molecular electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6,8-dinitro- typically involves the following steps:

    Formation of the Indoline Core: The indoline core is synthesized through a series of reactions starting from aniline derivatives. This involves nitration, reduction, and cyclization reactions.

    Spirocyclization: The indoline core undergoes spirocyclization with benzopyran derivatives under acidic or basic conditions to form the spiro compound.

    Nitration: The final step involves the nitration of the spiro compound to introduce nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the indoline core, leading to the formation of quinonoid structures.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzopyran and indoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted spiropyran compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a photochromic dye in the development of new materials with light-responsive properties. It is incorporated into polymers and nanofibers for applications in optical data storage and smart coatings.

Biology

In biological research, the compound is used as a molecular probe to study light-induced changes in biological systems. Its photochromic properties allow researchers to control and monitor biological processes with light.

Medicine

In medicine, the compound is explored for its potential in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

Industry

In the industrial sector, the compound is used in the production of smart windows that can change transparency with light, providing energy-efficient solutions for buildings.

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’,3’-trimethyl-6,8-dinitro- involves the reversible transformation between its spiropyran (SP) and merocyanine (MC) forms. Upon exposure to UV light, the SP form undergoes a ring-opening reaction to form the MC form, which is colored. This transformation involves the breaking and forming of chemical bonds, leading to a change in the electronic structure and absorption properties of the compound. The MC form can revert to the SP form either thermally or by exposure to visible light.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-6-nitro-
  • 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
  • 6’-Nitro-1,3,3-trimethylindolinobenzopyrylspiran
  • 1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran

Uniqueness

Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’,3’-trimethyl-6,8-dinitro- is unique due to the presence of two nitro groups, which enhance its photochromic properties. The additional nitro group increases the compound’s sensitivity to light, making it more efficient in applications requiring rapid and reversible color changes. This compound also exhibits higher quantum yields and better solubility in various solvents compared to its analogs .

Properties

CAS No.

20200-64-0

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3

InChI Key

WOHKZAFFWQFDQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

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